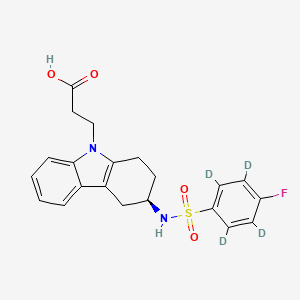
Isopropyl L-threoninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl L-threoninate is an ester derivative of the amino acid L-threonine. It is a compound with the chemical formula C7H15NO3 and a molecular weight of 161.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl L-threoninate can be synthesized through the esterification of L-threonine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl L-threoninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Isopropyl L-threoninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Isopropyl L-threoninate involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in amino acid metabolism. Additionally, it can influence neurotransmitter systems, potentially enhancing cognitive functions by increasing synaptic efficiency and long-term potentiation .
Comparison with Similar Compounds
Similar Compounds
L-threonine: The parent amino acid from which Isopropyl L-threoninate is derived.
Magnesium L-threonate: A compound known for its neuroprotective effects and ability to enhance cognitive functions.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its parent amino acid, L-threonine. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
propan-2-yl (2S,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-4(2)11-7(10)6(8)5(3)9/h4-6,9H,8H2,1-3H3/t5-,6+/m1/s1 |
InChI Key |
DAVNUZXTMACPML-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)C)N)O |
Canonical SMILES |
CC(C)OC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)



